molecular formula C8H6F2N2 B15373349 2-(Aminomethyl)-3,5-difluorobenzonitrile

2-(Aminomethyl)-3,5-difluorobenzonitrile

Cat. No.: B15373349
M. Wt: 168.14 g/mol
InChI Key: JQUHSIGMOQAHBW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,5-difluorobenzonitrile is a fluorinated benzonitrile derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Its molecular structure, incorporating both an aminomethyl group and two fluorine atoms on the benzene ring, makes it a key intermediate in constructing compound libraries for drug discovery projects. The primary research value of this compound lies in its potential as a synthetic precursor. The reactive benzonitrile and primary amine functional groups allow for further chemical modifications, enabling researchers to develop a wide range of derivatives. These derivatives are often screened for various biological activities, contributing to the development of new therapeutic agents. While a specific mechanism of action is not defined for the compound itself, its role is pivotal in structure-activity relationship (SAR) studies to optimize the potency and properties of lead compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-(aminomethyl)-3,5-difluorobenzonitrile

InChI

InChI=1S/C8H6F2N2/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2H,4,12H2

InChI Key

JQUHSIGMOQAHBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)CN)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs include positional isomers and halogen-substituted derivatives. A comparative analysis is provided below:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-(Aminomethyl)-3,5-difluorobenzonitrile 2-NH2CH2, 3-F, 5-F 168.14 g/mol High polarity, potential photoredox catalyst
4-(Aminomethyl)-2-fluorobenzonitrile 4-NH2CH2, 2-F 150.15 g/mol Moderate solubility, synthetic intermediate
3-(Aminomethyl)benzonitrile 3-NH2CH2 132.16 g/mol Lower electronegativity, base for drug synthesis
2-Amino-3,5-dichlorobenzonitrile 2-NH2, 3-Cl, 5-Cl 187.02 g/mol Higher lipophilicity, agrochemical precursor
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile 3,5-F, 2,4,6-N(Ph)2 652.73 g/mol Photoredox catalyst, strong electron-accepting capacity

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine reduce steric hindrance and increase electron-withdrawing effects, enhancing reactivity in polar environments .
  • Positional Isomerism: Moving the aminomethyl group from the 2- to 4-position (e.g., 4-(Aminomethyl)-2-fluorobenzonitrile) reduces steric strain but may lower catalytic activity due to diminished resonance effects .
  • Electron-Deficient Cores: The 3,5-difluoro substitution in the target compound creates a more electron-deficient aromatic system compared to non-fluorinated analogs, favoring applications in photoredox catalysis (similar to 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile) .

Physicochemical and Spectroscopic Properties

  • Polarity: The 3,5-difluoro substitution increases dipole moments compared to mono-fluorinated or non-fluorinated analogs, as evidenced by NMR shifts in related compounds (e.g., 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile shows distinct ¹⁹F NMR signals at δ −110 ppm) .
  • Thermal Stability: Fluorinated benzonitriles generally exhibit higher melting points due to strong C-F bonds. For example, 2-Amino-3,5-dichlorobenzonitrile (mp: 145–147°C) vs. fluorinated analogs (mp: ~160°C estimated) .

Reactivity and Functionalization Potential

  • Aminomethyl Group: The primary amine in 2-(Aminomethyl)-3,5-difluorobenzonitrile enables Schiff base formation or amidation, contrasting with 4-Amino-3-methylbenzonitrile, where the amine is part of the aromatic ring, limiting flexibility .
  • Fluorine Reactivity : The 3,5-difluoro substituents resist nucleophilic substitution under mild conditions, unlike chlorinated analogs, which are more reactive toward SNAr reactions .

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-3,5-difluorobenzonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic substitution : Reacting 3,5-difluorobenzonitrile derivatives with ammonia or amine-containing reagents under mild conditions (e.g., 40–60°C, polar aprotic solvents like DMF) .
  • Buchwald-Hartwig coupling : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to introduce the aminomethyl group. This method is effective for aryl halide precursors .
  • Reductive amination : Reducing nitrile intermediates (e.g., via LiAlH₄) to generate the aminomethyl group, followed by fluorination steps .

Q. How is 2-(Aminomethyl)-3,5-difluorobenzonitrile characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ ~6.5–8.0 ppm) and fluorinated carbons (split signals due to coupling constants). The aminomethyl group (CH₂NH₂) shows δ ~3.5–4.5 ppm for protons and δ ~40–50 ppm for carbons .
  • HRMS (ESI) : Exact mass matching the molecular formula (C₈H₇F₂N₂, calc. 169.07 g/mol) to confirm purity and structural integrity .
  • FTIR/Raman spectroscopy : Bands for C≡N (~2240 cm⁻¹), C-F (~1100–1250 cm⁻¹), and NH₂ stretching (~3300–3500 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Hazard Codes : Based on analogs (e.g., 3,5-difluorobenzonitrile), expect hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and vibrational properties of 2-(Aminomethyl)-3,5-difluorobenzonitrile?

  • Methodological Answer :
  • DFT Calculations : Use software like Gaussian or ORCA with functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize geometry and compute vibrational spectra. Fluorine substitution lowers electron density at the aromatic ring, affecting reactivity .
  • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to predict reaction feasibility. Compare computed vibrational wavenumbers (C-F, C≡N) with experimental FTIR/Raman data to validate models .

Q. What is the role of fluorine substitution in modulating biological or catalytic activity?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, enhancing interactions with biological targets (e.g., enzymes) or catalytic surfaces. Meta-fluorine positions (3,5-) reduce steric hindrance compared to ortho-substituted analogs .
  • Comparative Studies : Compare with non-fluorinated analogs (e.g., 2-aminomethylbenzonitrile) to quantify fluorine’s impact on binding affinity (e.g., via SPR or ITC) or catalytic turnover (e.g., in cross-coupling reactions) .

Q. How can conflicting data on reaction yields or product purity be resolved?

  • Methodological Answer :
  • Troubleshooting :

HPLC/HUPLC : Assess purity (>95% for most studies) and identify byproducts (e.g., dehalogenated or oxidized species) .

Reaction Optimization : Vary catalysts (Pd vs. Ni), solvents (DMF vs. THF), or temperatures to improve reproducibility. For example, XPhos ligand improves Pd-catalyzed coupling efficiency .

Isolation Techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to separate isomers or impurities .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-fluorination) .
  • Regioselectivity : Fluorine’s directing effects can be exploited. For example, meta-fluorine groups in 3,5-difluorobenzonitrile derivatives favor electrophilic substitution at the para position. Use kinetic studies to validate selectivity .

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